

Application Notes and Protocols: Structural Design and Materials of the XP-59 Airacomet

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Compound of Interest

Compound Name: XP-59

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These application notes provide a detailed overview of the structural design and materials of the Bell **XP-59** Airacomet, America's first jet-powered aircraft. The information is compiled from historical records and technical specifications to aid in the understanding of early jet airframe construction and material science.

Structural Design Overview

The **XP-59** Airacomet's design was largely conventional for its time, with the primary innovation being its twin jet engine propulsion. The airframe was an all-metal construction, featuring a semi-monocoque fuselage and a mid-mounted, straight, trapezoidal wing.^[1] This conservative design approach was intentional, aiming to minimize aerodynamic risks while focusing on the integration of the novel jet engines.

Fuselage

The fuselage of the **XP-59A** was characterized by its oval cross-section and all-metal, stressed-skin semi-monocoque construction.^[2] This design provided a favorable strength-to-weight ratio, crucial for the performance of the underpowered early jet engines. The fuselage was constructed in two main sections: a forward section comprising frames, stringers, and skin, and an aft monocoque section with a working skin.^[1]

Wing

The aircraft featured a mid-mounted, straight cantilever wing with a relatively low aspect ratio. The internal structure of the wing was robust, consisting of two primary spars that extended the full length of the wing and a third, shorter spar that reached mid-span.[1] This multi-spar design provided the necessary rigidity to handle flight loads. The production P-59A models featured a reduced wingspan and wing area compared to the initial **XP-59A** prototypes to address performance issues.[1]

Control Surfaces

Initially, the control surfaces of the **XP-59A** were fabric-covered, a common practice in that era.[3] However, as the design evolved and performance limitations were identified, later models, including the production P-59A, were upgraded to have duralumin-sheathed ailerons and flaps for improved durability and aerodynamic efficiency.[1]

Landing Gear

A notable modern feature of the **XP-59A** was its tricycle landing gear, which was electrically powered.[2][4] The main gear retracted into the wings, while the nose gear was housed in the forward fuselage. This configuration offered improved ground handling and visibility compared to the tail-dragger configurations common at the time.

Materials of Construction

The **XP-59A** was primarily constructed from aluminum alloys, which were standard for military aircraft of the World War II era. The use of an all-metal structure was a key design feature.[2]

Primary Structure

The fuselage, wings, and empennage were constructed from high-strength aluminum alloys. While specific alloy designations for the **XP-59A** are not readily available in public records, it is highly probable that alloys such as 24S-T Alclad were used for the skin and structural members. This alloy was widely used in American military aircraft of the period due to its excellent strength and corrosion resistance.

Control Surfaces

As previously noted, the evolution of the P-59 design saw a transition from fabric-covered to all-metal control surfaces. The later models utilized duralumin, an early age-hardenable aluminum

alloy, for the ailerons and flaps.[1]

Quantitative Data

The following tables summarize the available quantitative data for the **XP-59A** and subsequent P-59B models.

Structural Specifications	XP-59A Prototype	P-59B Production Model
Wingspan	49 ft (14.94 m)[5]	45 ft 6 in (13.87 m)[1]
Wing Area	400 sq ft (37.16 m²)[1]	386 sq ft (35.86 m²)[1]
Length	38 ft 10 in (11.84 m)[5]	38 ft 10 in (11.84 m)
Height	12 ft 4 in (3.76 m)	12 ft 4 in (3.76 m)
Empty Weight	7,319 lb (3,320 kg)[5]	8,165 lb (3,704 kg)
Gross Weight	10,089 lb (4,576 kg)[5]	11,050 lb (5,012 kg)
Max Takeoff Weight	Not Available	13,700 lb (6,214 kg)

Performance Data	XP-59A Prototype	P-59B Production Model
Maximum Speed	390 mph (628 km/h)[6]	413 mph (665 km/h) at 30,000 ft
Service Ceiling	47,600 ft (14,500 m) (unofficial record)[6]	46,200 ft (14,082 m)
Initial Rate of Climb	Not Available	3,200 ft/min (16.3 m/s)
Range	Not Available	375 miles (604 km)

Experimental Protocols

The development of the **XP-59A** involved a series of experimental tests to validate its design and performance. Due to the top-secret nature of the project, detailed protocols are not extensively documented in public archives. However, the following outlines the known testing methodologies.

Wind Tunnel Testing

A 1/16-scale model of the **XP-59A** was secretly tested at the National Advisory Committee for Aeronautics (NACA) wind tunnel at Wright Field, Ohio.^[7]

Protocol:

- **Model Preparation:** A 1/16-scale model of the proposed design was constructed with accurate aerodynamic surfaces.
- **Mounting:** The model was mounted in the test section of the wind tunnel on a force-balance system.
- **Test Conditions:** The wind tunnel was operated at various airspeeds to simulate different flight envelopes.
- **Data Acquisition:** The force-balance system measured aerodynamic forces and moments, including lift, drag, and pitching moment.
- **Analysis:** The collected data was used to assess the aircraft's stability, control, and overall aerodynamic efficiency, leading to refinements in the final design.

Flight Testing

The flight test program for the **XP-59A** was conducted at Muroc Dry Lake (now Edwards Air Force Base) in California, a remote location chosen to maintain secrecy.^[6]

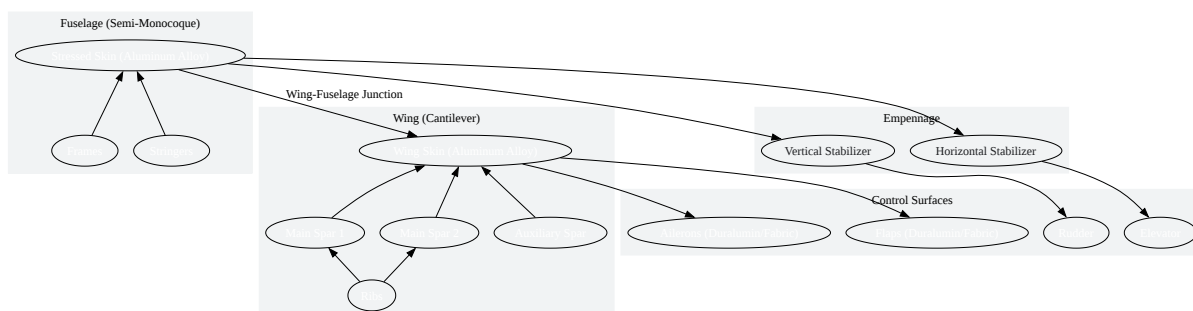
Initial Taxi and Flight Protocol:

- **High-Speed Taxi Tests:** The initial phase involved high-speed taxi runs on the dry lakebed to evaluate ground handling, braking, and control effectiveness at speeds just below takeoff velocity.^[2]
- **First Flight (October 1, 1942):** The first unofficial flight occurred during a high-speed taxi test where the aircraft briefly became airborne. The first official flight was conducted by Colonel Laurence Craigie on October 2, 1942.^[2]

- Initial Flight Envelope Expansion: Early flights were conducted at low altitudes with the landing gear extended to assess basic handling qualities and engine performance in a controlled manner.[6]
- Data Collection: An observer was often carried in a modified nose compartment to record flight test data.[6] Key parameters monitored included airspeed, altitude, engine RPM, and pilot control inputs.
- Performance Evaluation: Subsequent flights progressively explored the aircraft's performance envelope, including speed, altitude, and maneuverability. These tests revealed the aircraft's performance deficiencies compared to contemporary piston-engine fighters.[4]

Visualizations

Structural Layout Diagram``dot



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